2-(1-piperidinyl)ethyl 2-iodobenzoate
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Overview
Description
2-(1-piperidinyl)ethyl 2-iodobenzoate is an organic compound with the molecular formula C14H18INO2. It is a derivative of benzoic acid and piperidine, featuring an iodine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)ethyl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
The scalability of the reaction would depend on optimizing these conditions to suit industrial requirements .
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidinyl)ethyl 2-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzoates.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-iodobenzoic acid and 2-(piperidin-1-yl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates.
Oxidation: Piperidinone derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: 2-iodobenzoic acid and 2-(piperidin-1-yl)ethanol.
Scientific Research Applications
2-(1-piperidinyl)ethyl 2-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)ethyl 2-iodobenzoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethyl benzoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(Morpholin-4-yl)ethyl 2-iodobenzoate: Contains a morpholine ring instead of piperidine, potentially altering its pharmacological profile.
2-(Piperidin-1-yl)ethyl 4-iodobenzoate: The iodine atom is positioned differently on the benzene ring, which may influence its chemical behavior.
Uniqueness
2-(1-piperidinyl)ethyl 2-iodobenzoate is unique due to the presence of both the piperidine ring and the iodine atom, which confer distinct chemical and biological properties. The iodine atom can participate in unique substitution reactions, and the piperidine ring is a common pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C14H18INO2 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-iodobenzoate |
InChI |
InChI=1S/C14H18INO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
VYAVTUFZLOBGIN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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